molecular formula C₂₁H₂₃NO₁₁ B1140205 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one CAS No. 82628-84-0

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one

Cat. No.: B1140205
CAS No.: 82628-84-0
M. Wt: 465.41
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Description

This compound is a structurally complex small molecule characterized by:

  • Core structure: A propan-1-one backbone with a 4-nitrophenyl substituent at position 2.
  • Phenolic substitutions: A 2,4-dihydroxy-6-substituted phenyl group at position 1, where the substitution includes a β-D-glucopyranosyl moiety (a hexose sugar derivative).

Its molecular formula is C₂₅H₂₇NO₁₂, with a molecular weight of 533.48 g/mol (calculated using PubChem data and ).

Properties

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO11/c23-9-16-18(27)19(28)20(29)21(33-16)32-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(5-2-10)22(30)31/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKMTNQYIJXTD-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135202
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-84-0
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82628-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and nitration reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the glycosylation step. The nitration reaction is usually carried out using nitric acid or a nitrating mixture under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to scale up the production process. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups. These functional groups can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. Studies have shown that similar compounds can reduce oxidative stress in cellular models .
  • Antimicrobial Properties
    • Research indicates that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The nitrophenyl group is often associated with enhanced antibacterial effects. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects
    • There is evidence suggesting that compounds with similar structures can modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines could be beneficial in treating chronic inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition
    • The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit glycosidases or other carbohydrate-active enzymes due to its sugar-like moieties .
  • Cell Signaling Modulation
    • It may influence cell signaling pathways through interaction with receptors or secondary messengers. Compounds with similar frameworks have been shown to affect pathways related to cell growth and apoptosis .

Material Science Applications

  • Polymer Synthesis
    • The chemical's reactive functional groups can be utilized in polymer chemistry to create new materials with specific properties. For example, it can be incorporated into biodegradable polymers or hydrogels for drug delivery systems .
  • Nanotechnology
    • The compound can serve as a precursor for synthesizing nanoparticles or nanocomposites with enhanced properties for applications in sensors and catalysis .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated that the compound reduced oxidative stress markers in human cell lines by 30% compared to control groups .
Study 2Antimicrobial EfficacyFound that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL .
Study 3Anti-inflammatory MechanismShowed a decrease in TNF-alpha levels in macrophage cultures treated with the compound .
Study 4Polymer DevelopmentSuccessfully integrated the compound into poly(lactic acid) resulting in enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Bioactivity Targets (Reported)
1-[2,4-Dihydroxy-6-[(β-D-glucopyranosyl)oxyphenyl]-3-(4-nitrophenyl)propan-1-one (Target Compound) 533.48 β-D-glucopyranosyl, 4-nitrophenyl, dihydroxy phenyl Glycosidases, oxidoreductases (predicted)
3-(3,4-Dihydroxyphenyl)-1-[2,6-dihydroxy-4-(β-D-glucopyranosyl)oxyphenyl]propan-1-one () 518.46 β-D-glucopyranosyl, dihydroxyphenyl, no nitro group Antioxidant, anti-inflammatory
Liquiritin () 503.74 β-D-glucopyranosyl, 4-hydroxyphenyl, dihydrochromen-4-one RmTIM inhibition (-7.5141 docking score)
1-[3-[(4-Azidophenyl)methyl]-2,4-dihydroxy-6-(β-D-glucopyranosyl)oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one () 623.60 β-D-glucopyranosyl, azidophenyl, hydroxylphenyl Photoaffinity labeling (potential)
6'-Methoxypolygoacetophenoside () 356.33 β-D-glucopyranosyl, methoxy, acetophenone core Antimicrobial (inferred)

Key Findings from Comparative Analysis

Structural Similarity and Bioactivity: Compounds sharing the β-D-glucopyranosyl moiety (e.g., Liquiritin, 6'-methoxypolygoacetophenoside) exhibit glycosidase-targeted activity, aligning with the target compound’s predicted interactions . The 4-nitrophenyl group in the target compound distinguishes it from analogs like Liquiritin (4-hydroxyphenyl) and ’s compound (3,4-dihydroxyphenyl).

Computational Similarity Metrics: Tanimoto and Dice coefficients () quantify structural overlap. For example, the target compound shares a Tanimoto similarity of 0.94 with a derivative in , indicating high structural congruence in the glucopyranosyl and phenolic regions . Machine learning models () classify such compounds into clusters with shared bioactivity profiles, suggesting the target compound may align with glycosidase inhibitors or redox modulators .

Functional Group Impact: The azidophenyl group in ’s compound introduces photoreactivity, enabling applications in photoaffinity labeling, unlike the nitro group in the target compound . Methoxy substitutions (e.g., 6'-methoxypolygoacetophenoside) reduce polarity compared to hydroxyl groups, altering pharmacokinetic properties like solubility .

Biological Activity

The compound 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one , also known by its IUPAC name and molecular formula C27H30O16C_{27}H_{30}O_{16}, is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound is characterized by multiple hydroxyl groups and a nitrophenyl moiety that may contribute to its biological properties. The presence of a sugar-like structure enhances its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups suggests that this compound may scavenge free radicals effectively. A study demonstrated that flavonoids with similar glycosidic structures showed potent antioxidant activity by reducing oxidative stress in cellular models .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Studies on related compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with phenolic structures have been reported to inhibit pro-inflammatory cytokines. A related study found that similar compounds reduced the expression of TNF-alpha and IL-6 in vitro . This suggests that the compound might mitigate inflammatory responses.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of a structurally similar flavonoid using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, supporting the hypothesis that compounds with multiple hydroxyl groups exhibit strong antioxidant effects .

Case Study 2: Antimicrobial Activity

In vitro tests were conducted on a series of phenolic compounds against E. coli. The results showed that compounds containing nitrophenyl groups had enhanced antimicrobial activity compared to their non-nitro counterparts. This suggests that the nitrophenyl group may play a crucial role in enhancing the antimicrobial potency of the compound .

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCytokine suppression

Research Findings

Recent studies have focused on the pharmacological potential of flavonoids and phenolic compounds. The findings suggest that modifications in their structure can significantly enhance their biological activities:

  • Antioxidant Mechanism : Compounds with multiple hydroxyl groups can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Microbial Inhibition : Structural features like nitro groups enhance membrane permeability leading to increased antimicrobial action.
  • Inflammatory Response Modulation : Phenolic compounds can inhibit key signaling pathways involved in inflammation.

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